
(-)2-epi-5-Deoxy-strigol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)2-epi-5-Deoxy-strigol: is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in inhibiting shoot branching and promoting symbiotic relationships with arbuscular mycorrhizal fungi . These compounds were initially identified as germination stimulants for parasitic plants like Striga and Orobanche .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)2-epi-5-Deoxy-strigol involves several steps, starting from simple organic molecules. The key steps include the formation of the tricyclic ABC ring system and the attachment of the butenolide D-ring. The synthesis typically involves the use of reagents like ethyl acetate and controlled temperature conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of strigolactones, including this compound, is still in the research phase. The complexity of the synthesis and the low natural abundance of these compounds make large-scale production challenging. advances in synthetic biology and metabolic engineering hold promise for more efficient production methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions: (-)2-epi-5-Deoxy-strigol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and various organic solvents like acetonitrile and acetone . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compound .
Major Products: The major products formed from these reactions include various strigolactone analogs, which have different biological activities and applications. For example, the oxidation of this compound can produce orobanchol, another strigolactone with distinct biological properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)2-epi-5-Deoxy-strigol is used as a model compound to study the synthesis and reactivity of strigolactones. Researchers use it to develop new synthetic methods and to understand the structure-activity relationships of these compounds .
Biology: In biology, this compound is studied for its role in plant growth regulation and its interactions with parasitic plants and symbiotic fungi. It is used to investigate the molecular mechanisms underlying these interactions and to develop strategies for controlling parasitic plant infestations .
Medicine: Although the primary applications of this compound are in plant sciences, there is growing interest in its potential medicinal properties. Some studies suggest that strigolactones may have anti-cancer and anti-inflammatory activities, making them promising candidates for drug development .
Industry: In industry, this compound is used in agriculture to enhance crop growth and yield. It is applied to crops to promote symbiotic relationships with mycorrhizal fungi, which improve nutrient uptake and stress tolerance .
Mécanisme D'action
The mechanism of action of (-)2-epi-5-Deoxy-strigol involves its interaction with specific receptors in plants. These receptors, such as the D14 protein, perceive the presence of strigolactones and trigger a signaling cascade that regulates gene expression and plant development . The compound also interacts with receptors in parasitic plants, stimulating their seed germination and facilitating their attachment to host plants .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (-)2-epi-5-Deoxy-strigol include other strigolactones like strigol, orobanchol, and 4-deoxyorobanchol . These compounds share a similar core structure but differ in their side chains and stereochemistry, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from other strigolactones is its specific stereochemistry, which influences its interaction with receptors and its biological activity. This unique configuration makes it a valuable tool for studying the structure-activity relationships of strigolactones and for developing new applications in agriculture and medicine .
Propriétés
Formule moléculaire |
C19H22O5 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(3E,3aS,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m0/s1 |
Clé InChI |
QXTUQXRFEBHUBA-OHYDKCKCSA-N |
SMILES isomérique |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C(CCC4)(C)C |
SMILES canonique |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


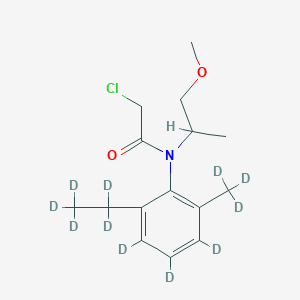
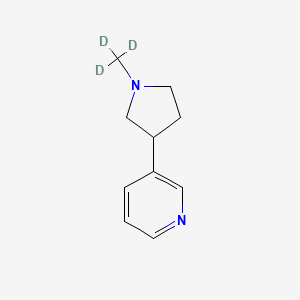
![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
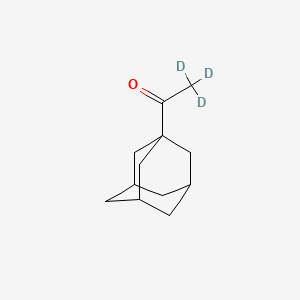
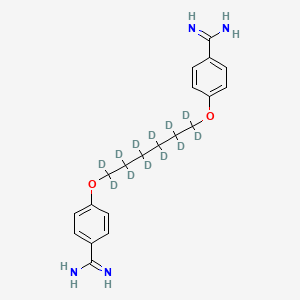
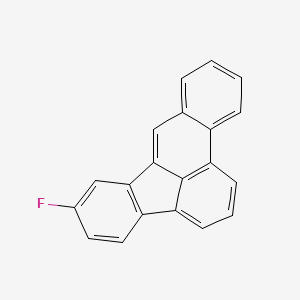
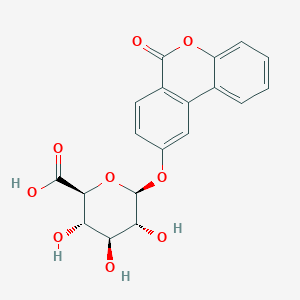
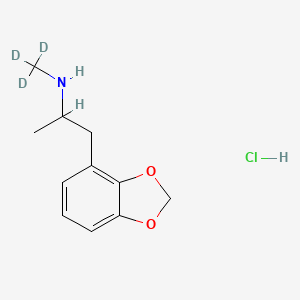
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
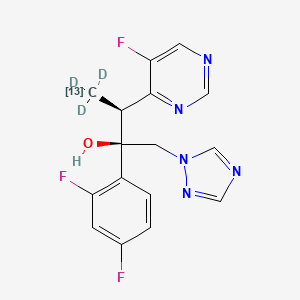
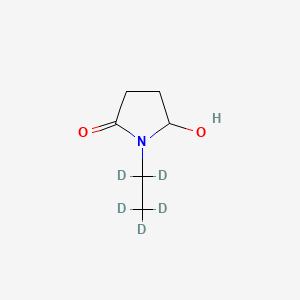
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
